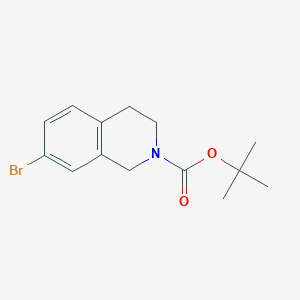

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate

Descripción

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 258515-65-0) is a brominated tetrahydroisoquinoline derivative widely used as a synthetic intermediate in pharmaceutical and organic chemistry. Its molecular formula is C₁₄H₁₈BrNO₂, with a molecular weight of 312.20 g/mol . The compound is typically stored at 2–8°C under dry conditions and exhibits hazards such as skin/eye irritation and respiratory toxicity (H302, H315, H319, H332, H335) .

Structurally, the molecule features a bromine atom at the 7-position of the dihydroisoquinoline scaffold, which enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . It is synthesized via microwave-assisted reactions between 7-bromo-1,2,3,4-tetrahydroisoquinoline and di-tert-butyl dicarbonate, achieving yields exceeding 98% . Analytical characterization includes ¹H/¹³C NMR, HPLC, and high-resolution mass spectrometry (HRMS) .

Propiedades

IUPAC Name |

tert-butyl 7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPKRLMPHNRWHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579122 | |

| Record name | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258515-65-0 | |

| Record name | tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Bromination of 3,4-Dihydroisoquinoline Precursors

Bromination at the 7-position of the isoquinoline core is achieved using electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) strategies.

Electrophilic Aromatic Substitution (EAS):

Brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dichloromethane or dimethylformamide) facilitate regioselective bromination. For example, NBS with a Lewis acid catalyst (e.g., FeCl₃) at 0–25°C yields 7-bromo-3,4-dihydroisoquinoline. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) confirms completion.

Directed Ortho-Metalation (DoM):

Lithiation of 3,4-dihydroisoquinoline using n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF), followed by quenching with 1,2-dibromoethane or Br₂, provides superior regiocontrol. This method avoids over-bromination and enhances yields (70–85%) compared to EAS.

The introduction of the tert-butyl carbamate group employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key parameters include:

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or THF

-

Base: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP)

-

Temperature: 0°C to room temperature (20–25°C)

-

Time: 12–24 hours

Mechanism:

The secondary amine of 7-bromo-3,4-dihydroisoquinoline attacks the electrophilic carbonyl of Boc₂O, forming a stable carbamate. DMAP catalyzes the reaction by activating the Boc anhydride.

Workup:

Post-reaction, the mixture is diluted with water and extracted with DCM. The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in 60–75% yield.

One-Pot Tandem Bromination-Boc Protection

Recent advances have enabled tandem reactions combining bromination and Boc protection in a single vessel, reducing purification steps and improving efficiency.

Procedure:

-

Combine 3,4-dihydroisoquinoline, NBS (1.1 equiv), and FeCl₃ (0.1 equiv) in DCM at 0°C.

-

After bromination (monitored by TLC), add Boc₂O (1.2 equiv) and DMAP (0.2 equiv).

-

Stir at room temperature for 24 hours.

Outcome:

This method achieves an overall yield of 65–70%, with residual succinimide removed via aqueous wash.

Industrial-Scale Production Considerations

Scalable synthesis requires optimization for cost, safety, and environmental impact.

Catalyst Recycling

Palladium-based catalysts (e.g., Pd/C) in hydrogenation steps are recovered via filtration and reused, reducing metal waste.

Solvent Selection

Green solvents (e.g., 2-methyltetrahydrofuran) replace dichloromethane in large-scale batches, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| EAS with NBS | 55–65 | Moderate | Moderate |

| DoM with n-BuLi | 70–85 | High | Low |

| Tandem Bromination-Boc | 65–70 | High | High |

Challenges and Mitigation Strategies

Challenge 1: Over-bromination in EAS.

Solution: Use stoichiometric NBS and low temperatures (−10°C).

Challenge 2: Boc group hydrolysis during workup.

Solution: Employ mild aqueous conditions (pH 6–7) and rapid extraction .

Análisis De Reacciones Químicas

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide or potassium thiocyanate.

Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can be performed to introduce functional groups like hydroxyl or carbonyl groups. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate serves as an intermediate in synthesizing various pharmacologically active compounds. Its structural properties facilitate modifications that enhance biological activity.

Organic Synthesis

The compound acts as a building block for constructing more complex organic molecules. Its reactivity allows for various substitution and reduction reactions, making it valuable in synthetic pathways.

Biological Studies

Research indicates that this compound interacts with specific enzymes and receptors, making it useful for studying:

- Enzyme Inhibition : Investigating how it can inhibit or activate biological pathways.

- Receptor Binding : Understanding its affinity for biological receptors.

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes due to its unique properties.

The compound exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that derivatives of isoquinoline compounds show significant antimicrobial properties. The bromine substitution enhances interactions with microbial membranes, leading to increased permeability and cell death.

Anticancer Potential

Research indicates that isoquinoline derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators and pro-apoptotic factors. In vitro studies have shown a dose-dependent decrease in cell viability in human breast cancer cell lines treated with this compound.

Neuroprotective Effects

Studies have demonstrated that isoquinoline derivatives can provide neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property may have implications for treating neurodegenerative diseases like Alzheimer's.

Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal models |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several isoquinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial potential.

- Cancer Cell Line Research : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as caspase activation.

- Neuroprotection Assessment : In models of oxidative stress-induced neuronal damage, treatment with the compound significantly reduced cell death and inflammatory cytokine release compared to untreated controls.

Mecanismo De Acción

The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the isoquinoline ring system play crucial roles in its binding to enzymes or receptors. The compound may inhibit or activate certain biological pathways, depending on its structure and the target molecule.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs

Bromine vs. Trifluoromethyl/Methoxy Groups

- Bromine (Br): Enhances electrophilicity, making the compound ideal for cross-coupling reactions. For example, this compound serves as a precursor to boronic ester derivatives (e.g., CAS 6 in , % yield) .

- Trifluoromethyl (CF₃): Compounds like tert-butyl 7-(3-(trifluoromethyl)benzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7g) exhibit reduced reactivity in nucleophilic substitutions due to electron-withdrawing effects, resulting in lower yields (34%) .

- Methoxy (OCH₃): tert-Butyl 7-(3-methoxybenzyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (7e) is synthesized via Pd-catalyzed coupling (57% yield) and used in opioid receptor studies .

Table 3: Physical and Hazard Properties

Actividad Biológica

tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 258515-65-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H18BrNO2

- Molecular Weight : 312.20 g/mol

- Physical Form : Solid

- Purity : ≥95% .

The biological activity of this compound primarily involves interactions with specific biological targets:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of isoquinoline compounds exhibit antimicrobial properties. The bromine substitution may enhance the interaction with microbial membranes, leading to increased permeability and cell death .

- Anticancer Potential : Isoquinoline derivatives have been investigated for their anticancer activities. The compound may induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors .

- Neuroprotective Effects : Research indicates that isoquinoline derivatives can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, potentially benefiting conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Reduces oxidative stress in neuronal models |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several isoquinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial potential .

- Cancer Cell Line Research : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers such as caspase activation .

- Neuroprotection Assessment : A model of oxidative stress-induced neuronal damage was used to assess the neuroprotective effects of the compound. Treatment with the compound significantly reduced cell death and inflammatory cytokine release compared to untreated controls .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling or lithiation-electrophilic quench strategies. For example, lithiation of the tetrahydroisoquinoline core with n-BuLi followed by quenching with brominating agents (e.g., Br(CH)Br) yields the brominated derivative . Alternatively, Suzuki-Miyaura coupling using Pd(dppf)Cl and KCO enables functionalization at the 7-position . Purification often involves column chromatography or recrystallization.

Q. How is structural confirmation performed for this compound?

Structural characterization relies on H-NMR, C-NMR, and high-resolution mass spectrometry (HRMS). For instance, H-NMR typically shows signals for the tert-butyl group (~1.49 ppm, singlet) and dihydroisoquinoline protons (e.g., aromatic protons at ~7.00 ppm and methylene groups at ~3.59–2.78 ppm) . HRMS data (e.g., [M+H] at m/z 312.21) confirm molecular weight .

Q. What safety precautions are critical when handling this compound?

The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Researchers should wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation, and avoid dust generation. In case of contact, rinse eyes with water for 15 minutes and wash skin with soap/water .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in cross-coupling reactions?

Microwave-assisted synthesis (e.g., 100°C, 1 hour) significantly enhances reaction efficiency compared to conventional heating. For example, microwave conditions reduced reaction times from 24 hours to 1 hour in Pd-catalyzed couplings, achieving yields >70% . Solvent choice (e.g., THF or DMF) and catalyst loading (1–5 mol% Pd) also influence outcomes .

Q. What strategies resolve contradictions in reported spectroscopic data for derivatives?

Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) may arise from solvent effects or impurities. Comparative analysis using deuterated solvents (CDCl vs. DMSO-d) and spiking experiments with authentic samples can validate assignments . LC-MS or HPLC purity checks (>95%) help rule out byproducts .

Q. How does the bromine substituent influence downstream reactivity in medicinal chemistry?

The 7-bromo group serves as a versatile handle for further functionalization. For example, it participates in Buchwald-Hartwig amination to introduce amines or in Sonogashira coupling for alkynyl derivatives . The electron-withdrawing nature of bromine also stabilizes intermediates during heterocycle formation .

Q. What are the challenges in scaling up synthesis, and how are they addressed?

Key issues include catalyst recyclability and bromine-containing waste. Flow chemistry systems improve scalability by minimizing side reactions, while ligand-free Pd catalysts reduce costs . Green solvents (e.g., ethanol/water mixtures) enhance sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.